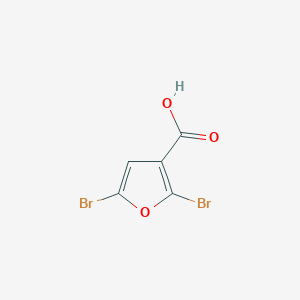![molecular formula C13H8F2O B1455129 4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1176629-59-6](/img/structure/B1455129.png)
4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde
Vue d'ensemble
Description
4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4,4’-Difluorobiphenyl, consists of two benzene rings linked together with two fluorine atoms attached .Chemical Reactions Analysis
The specific chemical reactions involving 4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde are not available in the sources I have access to .Applications De Recherche Scientifique
Fluorescence Probes for Biological Systems
- Homocysteine Detection : A probe designed for the selective and sensitive detection of homocysteine in biological systems showcases the potential of biphenyl derivatives with specific functional groups for biomedical applications. This probe, by exhibiting intramolecular charge transfer and aggregation-induced emission enhancement, enables precise detection of homocysteine, underlining the relevance of such compounds in studying and monitoring biological and pathological processes (Chu et al., 2019).
Synthetic Methodologies and Chemical Transformations
Synthesis of Fluorinated Pyrroles : Research demonstrates efficient routes to synthesize 3-fluoropyrroles, highlighting the versatility of difluorinated biphenyl derivatives in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Surmont et al., 2009).
Antimicrobial Agents : The development of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach, utilizing biphenyl carbaldehydes, underscores their significance in creating bioactive molecules (Bhat et al., 2016).
Advanced Materials and Catalysis
Novel Fluorescent Dyes : The synthesis of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores derived from biphenyl carbaldehydes demonstrates the application of such compounds in developing new materials with potential uses in sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).
Palladium Complexes and Catalysis : Isoxazole-3-carbaldehyde oximes, synthesized from biphenyl derivatives, form complexes with palladium that exhibit high catalytic activity in the Suzuki reaction, showcasing the role of such compounds in facilitating chemical transformations (Potkin et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde is the Bcl-2-like protein 1 . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, which is a process that allows the body to get rid of damaged or unwanted cells.
Mode of Action
It is known that the compound interacts with its target, the bcl-2-like protein 1, which may result in changes in the protein’s function .
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to apoptosis or cell death .
Result of Action
Given its target, it is possible that the compound could influence cell death processes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-3-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-4-2-10(3-5-11)12-7-9(8-16)1-6-13(12)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZOTIJINSWTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)








